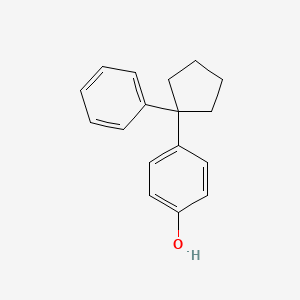

4-(1-Phenylcyclopentyl)phenol

Description

Properties

IUPAC Name |

4-(1-phenylcyclopentyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-16-10-8-15(9-11-16)17(12-4-5-13-17)14-6-2-1-3-7-14/h1-3,6-11,18H,4-5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYGZLDEFPPDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364223 | |

| Record name | 4-(1-phenylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36744-76-0 | |

| Record name | 4-(1-phenylcyclopentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-phenylcyclopentyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 1 Phenylcyclopentyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group of the phenolic ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.com This directing effect is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. quora.com

Regioselective Halogenation Studies

Halogenation of phenols is a fundamental electrophilic aromatic substitution reaction. nsf.gov The regioselectivity of this reaction, determining whether the halogen substitutes at the ortho or para position relative to the hydroxyl group, can be influenced by various factors including the solvent, catalyst, and the nature of the halogenating agent. rsc.orgscientificupdate.com

For phenols in general, bromination in the presence of a non-polar solvent typically yields a mixture of ortho- and para-bromophenol. quora.com The use of bromine water, however, leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate. quora.com The increased electron density in the phenol (B47542) ring is sufficient to polarize the bromine molecule, facilitating electrophilic attack. quora.com Catalyst-free halogenation of phenols using N-halosuccinimides (NXS) can be controlled by stoichiometry to produce mono-, di-, or tri-halogenated products. beilstein-journals.org

Chlorination of phenols with N-chlorosuccinimide (NCS) as the chlorinating agent can show high regioselectivity depending on the catalyst used. scientificupdate.com Thiourea catalysts, for example, can direct the chlorination to favor either the ortho or para isomer. scientificupdate.com Without a catalyst, chlorination of phenols typically favors the para-isomer. scientificupdate.com Studies have shown that the kinetics of chlorination are second-order, being first-order in both chlorine and the phenolic compound. nih.gov

The following table summarizes the typical outcomes of phenol halogenation:

| Halogenating Agent | Solvent/Conditions | Major Product(s) |

|---|---|---|

| Br₂ | Non-polar solvent | Mixture of o-bromophenol and p-bromophenol |

| Bromine water | Aqueous | 2,4,6-tribromophenol |

| N-halosuccinimides (NXS) | Catalyst-free | Stoichiometry-controlled mono-, di-, or tri-halogenated phenols |

| N-chlorosuccinimide (NCS) | Thiourea catalyst | Regioselective o-chloro or p-chloro isomer |

Nitration and Sulfonation Investigations

Nitration: The nitration of phenols is a well-studied electrophilic substitution reaction. savemyexams.com Treating phenol with dilute nitric acid at room temperature typically results in a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). byjus.com These isomers can be separated by steam distillation due to the higher volatility of the ortho-isomer, which is a result of intramolecular hydrogen bonding. byjus.com The use of concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com To achieve high selectivity for 4-nitrophenol derivatives, a multi-step process involving the formation of a diphenyl oxalate (B1200264) derivative, followed by nitration and hydrolysis can be employed. google.com

Sulfonation: The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction, and the product distribution is temperature-dependent. quora.com At lower temperatures (around 298 K), the kinetically controlled product, o-phenol sulfonic acid (2-hydroxybenzenesulfonic acid), is favored. quora.com At higher temperatures (around 373 K), the thermodynamically more stable p-phenol sulfonic acid (4-hydroxybenzenesulfonic acid) is the major product. quora.com The preparation of 4-hydroxybenzenesulfonic acid can be achieved by heating phenol with sulfuric acid. nih.gov

The temperature dependence of phenol sulfonation is summarized below:

| Temperature | Major Product | IUPAC Name |

|---|---|---|

| Low (e.g., 298 K) | o-phenol sulfonic acid | 2-hydroxybenzenesulfonic acid |

| High (e.g., 373 K) | p-phenol sulfonic acid | 4-hydroxybenzenesulfonic acid |

C-H Acylation of Phenolic Compounds

Friedel-Crafts acylation is a method for introducing an acyl group onto an aromatic ring. byjus.com For phenols, this reaction can occur at two positions: C-acylation on the aromatic ring to form a hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenolic ester. ucalgary.ca

C-acylation is an electrophilic aromatic substitution that typically requires an acylating agent (like an acyl chloride or anhydride) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). ucalgary.camasterorganicchemistry.com The reaction with phenol in the presence of AlCl₃ often yields a mixture of o-hydroxy and p-hydroxy ketones. researchgate.net The product of C-acylation is generally more stable and is favored under conditions of thermodynamic control. ucalgary.ca O-acylation, a nucleophilic acyl substitution, is faster and predominates under kinetic control. ucalgary.ca Aryl esters can rearrange to aryl ketones in the presence of AlCl₃ in a process known as the Fries rearrangement. ucalgary.ca

Oxidative Transformations of the Phenolic Moiety

The hydroxyl group of 4-(1-phenylcyclopentyl)phenol can undergo oxidative transformations, leading to the formation of various products, including quinone-type derivatives and products from peroxide rearrangements.

Formation of Quinone-Type Derivatives

Phenols can be oxidized to form quinones, which are cyclohexadienediones. libretexts.orglibretexts.org This transformation typically involves strong oxidizing agents. pearson.com For example, phenol can be oxidized to para-benzoquinone using chromic acid. libretexts.org Dihydroxybenzenes are readily oxidized to the corresponding quinones by various oxidizing agents, including sodium dichromate (Na₂Cr₂O₇) and chromium trioxide (CrO₃). libretexts.org The oxidation of substituted phenols can also be achieved using reagents like tetrabutylammonium (B224687) dichromate (TBAD) under neutral aprotic conditions to yield quinones in high yields. scispace.com

The oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones (PAQs) can be achieved with high regioselectivity using hypervalent iodine reagents. nih.gov For instance, 2-iodoxybenzoic acid (IBX) typically affords ortho-quinones, while bis(trifluoroacetoxy)iodobenzene (BTI) can lead to either ortho- or para-quinones depending on the substrate. nih.gov

Peroxide Rearrangements and Decomposition Pathways

The acid-catalyzed rearrangement of hydroperoxides, known as the Hock rearrangement, is a significant industrial process, notably used in the production of phenol and acetone (B3395972) from cumene (B47948) hydroperoxide. mdpi.comnih.gov This reaction involves the protonation of the hydroperoxide, followed by the migration of a phenyl group and subsequent decomposition. mdpi.com

In the case of 1-phenylcycloalkyl hydroperoxides, the rearrangement can lead to different products depending on the ring size. cdnsciencepub.com The acid-catalyzed rearrangement of 1-phenylcyclopentyl hydroperoxide yields not only the expected phenol and cyclopentanone (B42830) but also a significant amount of a ring-opened product, 4-hydroxyvalerophenone, as its acetate. cdnsciencepub.comcdnsciencepub.com Another product, 1-phenylcyclopentene, is formed through the elimination of hydrogen peroxide. cdnsciencepub.comcdnsciencepub.com The formation of the ring-opened product is attributed to the steric interaction between the ortho hydrogens of the phenyl group and the cyclopentyl ring protons, which slows down the migration of the phenyl group, allowing for alkyl migration to occur. cdnsciencepub.com

The decomposition of 1-phenylcyclopentyl hydroperoxide is proposed to proceed through at least three different pathways following protonation of the hydroperoxide group. cdnsciencepub.com One path involves aryl migration leading to phenol and cyclopentanone, while another involves alkyl migration leading to ring enlargement and eventual ring-opened products. cdnsciencepub.com

| Precursor | Reaction Condition | Major Products |

| 1-Phenylcyclopentyl hydroperoxide | Acid-catalyzed rearrangement | Phenol, Cyclopentanone, 4-Hydroxyvalerophenone (as acetate), 1-Phenylcyclopentene |

Reactions Involving the Cyclopentyl and Phenyl Moieties of this compound

The chemical reactivity of this compound offers distinct opportunities for transformations at its constituent cyclopentyl and phenyl moieties. The specific arrangement of these groups, with a quaternary carbon connecting the phenol to the cyclopentyl and phenyl rings, influences the feasibility and outcome of various chemical modifications. Research in this area has explored functionalization of the cyclopentyl ring, revealing pathways to ring-opening and elimination products. In contrast, the derivatization of the phenyl substituent on the cyclopentyl ring presents significant synthetic challenges.

Functionalization of the Cyclopentyl Ring System

The functionalization of the cyclopentyl ring in structures related to this compound has been investigated, particularly through acid-catalyzed rearrangement reactions of its hydroperoxide precursor, 1-phenylcyclopentyl hydroperoxide. These studies demonstrate that the cyclopentyl ring can undergo significant structural changes, including ring-opening and elimination, under acidic conditions.

In a key study, the acid-catalyzed decomposition of 1-phenylcyclopentyl hydroperoxide was shown to proceed via at least three distinct pathways. The reaction does not simply yield the expected phenol and cyclopentanone. Instead, a significant portion of the reaction leads to the formation of a ring-opened product, 4-hydroxyvalerophenone, which is isolated as its acetate. Additionally, the elimination of hydrogen peroxide from the starting material results in the formation of 1-phenylcyclopentene.

The proposed mechanism for the rearrangement suggests that the steric interaction between the ortho-hydrogens of the phenyl group and the protons of the cyclopentyl ring slows down the migratory aptitude of the phenyl group. This kinetic inhibition allows for the competitive migration of the alkyl group (ring expansion followed by opening), a pathway not observed in the analogous rearrangement of 1-phenylcyclohexyl hydroperoxide, where only phenol and cyclohexanone (B45756) are formed.

The reaction pathways and products are summarized in the table below:

| Starting Material | Reagents/Conditions | Product(s) | Observations |

| 1-Phenylcyclopentyl hydroperoxide | Acid catalyst (e.g., H₂SO₄) | Phenol, Cyclopentanone, 4-Hydroxyvalerophenone acetate, 1-Phenylcyclopentene | Multiple reaction pathways are observed due to competing aryl and alkyl migrations and elimination. |

Table 1: Products from the Acid-Catalyzed Rearrangement of 1-Phenylcyclopentyl Hydroperoxide

This reactivity highlights a potential route for transforming the cyclopentyl moiety of this compound into other functionalized structures, moving beyond simple substitution on the ring.

Derivatization of the Phenyl Substituent on the Cyclopentyl Ring

The direct derivatization of the phenyl substituent attached to the cyclopentyl ring in this compound is a synthetically challenging endeavor. The phenyl group in this position is sterically hindered, being attached to a tetrasubstituted carbon atom. This steric congestion significantly reduces its reactivity towards common electrophilic aromatic substitution reactions.

Generally, phenyl groups are resistant to oxidation and reduction under standard conditions. In molecules with multiple phenyl groups attached to a single carbon, such as triphenylmethane, chemical reactions often occur at other positions in the molecule rather than on the sterically encumbered phenyl rings. For example, bromination of diphenylmethane (B89790) occurs at the methylene (B1212753) bridge, not on the phenyl groups.

To date, there is a lack of specific, documented research findings detailing the successful derivatization of the phenyl group within the 1-phenylcyclopentyl moiety of this compound. Any potential functionalization would likely necessitate the use of harsh reaction conditions or highly specialized and reactive catalytic systems designed to overcome the significant steric hindrance around the phenyl ring. Without such targeted methodologies, the phenyl substituent on the cyclopentyl ring remains a largely inert component of the molecule.

Mechanistic Investigations of Reactions Involving 4 1 Phenylcyclopentyl Phenol

Mechanistic Elucidation of Alkylation Processes

The formation of 4-(1-Phenylcyclopentyl)phenol typically occurs via the Friedel-Crafts alkylation of phenol (B47542). This electrophilic aromatic substitution reaction involves the attachment of a 1-phenylcyclopentyl group to the phenol ring, predominantly at the para position due to steric hindrance and electronic factors. The mechanism of this process can be analyzed through both ionic and neutral pathways.

The alkylation of phenols can proceed through different mechanistic routes depending on the nature of the alkylating agent and the catalyst employed.

Ionic Pathway: The most common mechanism for Friedel-Crafts alkylation involves a distinct ionic pathway. This process is typically catalyzed by a Brønsted or Lewis acid. In the context of forming this compound, a suitable precursor such as 1-phenylcyclopentanol (B87942) is protonated by the acid catalyst. This is followed by the loss of a water molecule to generate a stable tertiary carbocation, the 1-phenylcyclopentyl cation. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation. A final deprotonation step re-establishes the aromaticity of the ring, yielding the alkylated phenol product. This pathway is favored due to the stability of the intermediate carbocation.

Alternatively, an ionic rearrangement mechanism can occur where an initial O-alkylation product (a phenolic ether) rearranges to the more stable C-alkylated phenol. Protonation of the ether facilitates the intramolecular migration of the alkyl group to the aromatic ring, with positively charged protonation significantly lowering the transition barriers for these migrations.

Neutral Pathway: A neutral-pathway mechanism can also be considered, particularly in the absence of strong acid catalysts. In some systems, a concerted SN2-type pathway may be operative, where the phenol attacks the alkylating agent as a leaving group departs, potentially facilitated by coordination to a mild catalyst. For phenol alkylation with alcohols, a proposed mechanism involves a zinc catalyst and a Brønsted acid co-catalyst scaffolding both the phenol and alcohol precursors, predisposing them for ortho-alkylation through a structured transition state. However, for the formation of the specific title compound with a tertiary alkyl group, the SN1-like ionic pathway involving a carbocation is generally considered more probable.

In the ionic Friedel-Crafts pathway, the rate-determining step is typically the attack of the aromatic ring on the carbocation, leading to a high-energy intermediate known as a sigma complex or arenium ion. The transition state leading to this intermediate resembles the sigma complex itself, according to Hammond's postulate. Key characteristics of this transition state include:

Partial Bond Formation: A developing single bond between a carbon atom of the phenol ring (C4) and the carbocationic carbon of the 1-phenylcyclopentyl group.

Charge Delocalization: The positive charge of the carbocation becomes delocalized across the aromatic ring and the hydroxyl group.

Loss of Aromaticity: The sp2 hybridization of the attacked carbon atom changes towards sp3, disrupting the aromatic pi system.

Computational studies using density functional theory (DFT) have been employed to model these transition states in related phenol alkylation reactions, confirming the energetic favorability of pathways leading to C-alkylation products under ionic conditions.

Detailed Studies on Oxidative Dearomatizing Hydroxylation Mechanisms

The oxidative dearomatization of phenols is a powerful synthetic method for creating complex molecular scaffolds. Recent mechanistic investigations into this transformation, particularly when promoted by hypervalent iodine(III) reagents, have disproven previously suggested pathways and strongly point to a radical-chain mechanism.

Systematic investigations using kinetics, EPR spectroscopy, and radical probe reactions have demonstrated that the oxidative dearomatizing hydroxylation of phenols proceeds via a radical-chain mechanism. The key chain-carrying intermediate in this process is the aryloxyl (or phenoxyl) radical.

The propagation cycle can be summarized in the following key steps:

Generation of Aryloxyl Radical: The phenol substrate is converted into its corresponding aryloxyl radical.

Nucleophile Activation: Concurrently, a water molecule (the nucleophile) is activated through interaction with the iodine(III) center of the hypervalent iodine reagent. This interaction causes an "Umpolung" or reversal of polarity, making the formally nucleophilic water molecule behave as an electrophile.

C–O Bond Formation: The activated water molecule reacts with the aryloxyl radical. This C–O bond formation is the rate-determining step of the reaction.

Product Formation and Radical Regeneration: This step generates the dearomatized 4-hydroxy-cyclohexadienone product and an iodanyl(II) species, which is the second chain-carrying radical that continues the cycle.

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Initial formation of aryloxyl radicals from the phenol substrate by the I(III) reagent. | Aryloxyl Radical |

| Propagation 1 | Reaction of the aryloxyl radical with a water molecule activated by the I(III) reagent. | [H₂O--I(III)] Complex |

| Propagation 2 | Formation of the C-O bond, yielding the product and a second radical carrier. | Iodanyl(II) Radical |

| Termination | Combination of radical species to end the chain reaction. | Non-radical products |

Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA), are essential for promoting the oxidative dearomatization of phenols. Their role is multifaceted:

Oxidant: They initiate the reaction by oxidizing the phenol to the critical aryloxyl radical intermediate.

Nucleophile Activation: As mentioned, they coordinate with the water molecule, activating it for attack on the radical intermediate. This activation is crucial for the C-O bond-forming step.

Regioselectivity: The structure of the iodine reagent and the reaction conditions can influence the regioselectivity of the hydroxylation, favoring addition at the ortho or para position.

The mechanism begins with the formation of an aryloxyiodonium(III) intermediate, which then proceeds through the radical pathway. This radical-chain mechanism successfully rationalizes all existing experimental observations for this class of reactions.

Mechanistic Insights into Rearrangement Reactions

The structural motifs present in this compound and its reaction products, such as cyclohexadienones, are susceptible to various rearrangement reactions, often driven by the formation of more stable intermediates or the restoration of aromaticity.

One of the most relevant rearrangement reactions in this context is the Dienone-Phenol Rearrangement . This is an acid-catalyzed reaction of a cyclohexadienone, the very product of the oxidative dearomatization described in section 4.2. In the presence of acid, the carbonyl oxygen of the cyclohexadienone is protonated. This is followed by a 1,2-shift of one of the substituent groups at the sp3-hybridized carbon (the C4 position). This migration results in the formation of a more stable tertiary carbocation, and subsequent deprotonation leads to a rearranged, substituted phenol. The driving force for this reaction is the formation of a stable aromatic ring.

Another mechanistically relevant transformation is the Pinacol Rearrangement . While not a rearrangement of this compound itself, its principles are central to the formation of potential alkylating agents. For instance, an acid-catalyzed rearrangement of a precursor 1,2-diol (pinacol) involves protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-aryl shift to form a more stable intermediate, ultimately yielding a ketone or aldehyde. This type of rearrangement could be a pathway to generate the 1-phenylcyclopentyl cation or related electrophiles used in the initial alkylation of phenol.

Baeyer–Villiger Oxidation Mechanisms

The Baeyer–Villiger oxidation is a powerful reaction that converts ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is pivotal in the synthesis of various organic compounds. The mechanism is a well-established, multi-step process that is influenced by the nature of the substituents on the ketone.

The reaction is initiated by the activation of the carbonyl group of the ketone, typically through protonation by a peroxyacid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the peroxyacid. This attack results in the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate.

The critical step in the Baeyer–Villiger oxidation is the concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxide linkage, with the simultaneous cleavage of the O-O bond. This migration step is the rate-determining step of the reaction and proceeds with retention of the stereochemistry of the migrating group. The choice of which group migrates is governed by its "migratory aptitude," which is its relative ability to stabilize a positive charge. The general order of migratory aptitude is well-documented.

| Migratory Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | |

| Benzyl | |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

In the context of a hypothetical precursor to this compound, such as a ketone with a 1-phenylcyclopentyl group and another substituent, the 1-phenylcyclopentyl group's migratory aptitude would be a key determinant of the reaction's outcome. As a tertiary alkyl group, it would be expected to have a very high migratory aptitude, likely greater than that of a phenyl group. adichemistry.comorganic-chemistry.org

Hock Rearrangement Mechanistic Pathways

The Hock rearrangement is an acid-catalyzed rearrangement of a hydroperoxide to a carbonyl compound and an alcohol or phenol. This reaction is of particular relevance to this compound as it describes the transformation of the corresponding hydroperoxide, 4-(1-phenylcyclopentyl)hydroperoxide, into phenol and cyclopentanone (B42830).

The mechanism of the Hock rearrangement begins with the protonation of the hydroperoxide group, typically on the hydroxyl oxygen. This is followed by the elimination of a water molecule, which is facilitated by the concurrent migration of an adjacent alkyl or aryl group to the resulting electron-deficient oxygen atom. This migration step is the core of the rearrangement and leads to the formation of a carbocation intermediate. This carbocation is then captured by water, and subsequent deprotonation and rearrangement yield the final phenol and ketone products.

Detailed mechanistic studies on the acid-catalyzed rearrangement of 1-phenylcyclopentyl hydroperoxide, a close structural analog, have provided significant insights. The reaction of this compound in acetic acid with a sulfuric acid catalyst yields several products, indicating multiple competing mechanistic pathways.

| Product | Yield (%) | Mechanistic Implication |

|---|---|---|

| Phenol | 60-65 | Result of the primary Hock rearrangement pathway involving phenyl group migration. |

| Cyclopentanone | ||

| 1-Phenylcyclopentene | Significant | Formation via elimination of hydrogen peroxide from the hydroperoxide. |

| 4-Hydroxyvalerophenone (as acetate) | Significant | Indicates a competing pathway involving cyclopentyl group migration and subsequent ring opening. |

The formation of both phenol/cyclopentanone and the ring-opened product highlights the competitive nature of phenyl versus cyclopentyl group migration. The migratory aptitude in the Hock rearrangement is influenced by both the electronic and steric properties of the migrating groups.

Computational Contributions to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms. These theoretical approaches allow for the calculation of the energies of reactants, transition states, and products, providing a quantitative understanding of reaction pathways and kinetics.

In the context of the Hock rearrangement, DFT studies on related tertiary benzylic hydroperoxides have provided detailed insights into the reaction's energy profile. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net These studies have been instrumental in:

Mapping the Potential Energy Surface: Computational models can map out the entire energy landscape of the reaction, identifying the lowest energy pathways and the structures of all intermediates and transition states.

Analyzing Transition State Geometries: By examining the geometry of the transition state for the migration step, researchers can understand the electronic and steric factors that favor the migration of one group over another.

Evaluating Carbocation Stability: DFT calculations can accurately predict the relative stabilities of the carbocation intermediates formed after the migration step, which is crucial for understanding the subsequent product-forming steps. For tertiary hydroperoxides, the formation of a stabilized benzylic carbocation is a key feature of the mechanism. chemrxiv.org

Rationalizing Product Distributions: By comparing the activation energies for competing pathways (e.g., phenyl migration vs. alkyl migration), computational studies can rationalize the experimentally observed product ratios.

For the Baeyer-Villiger oxidation, computational studies have been used to investigate the factors controlling migratory aptitude. nih.govnih.gov These theoretical analyses have explored:

The Nature of the Criegee Intermediate: Calculations have helped to characterize the structure and bonding of the key tetrahedral intermediate.

Transition States for Migration: DFT can model the transition states for the migration of different groups, providing a theoretical basis for the experimentally observed migratory aptitudes.

Stereoelectronic Effects: Computational methods have been used to probe the importance of stereoelectronic effects, such as the alignment of the migrating group's orbital with the antibonding orbital of the peroxide bond, in controlling the reaction's outcome.

Advanced Structural Elucidation and Analytical Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(1-Phenylcyclopentyl)phenol by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the phenolic ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the unsubstituted phenyl ring would present as multiplets in the aromatic region. The aliphatic protons of the cyclopentyl ring would produce complex multiplets in the upfield region of the spectrum. The single proton of the hydroxyl group would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Phenolic Ring Protons | ¹H NMR | 6.7 - 7.2 | d, d | AA'BB' system typical for 1,4-disubstitution. |

| Phenyl Ring Protons | ¹H NMR | 7.2 - 7.4 | m | Complex multiplet for the C₆H₅ group. |

| Cyclopentyl Protons | ¹H NMR | 1.6 - 2.4 | m | Overlapping multiplets for the -(CH₂)₄- groups researchgate.net. |

| Hydroxyl Proton | ¹H NMR | 4.5 - 5.5 | s (broad) | Shift is variable and depends on solvent and concentration. |

| Aromatic Carbons | ¹³C NMR | 115 - 155 | - | Includes phenolic C-O (~150-155 ppm) and other aromatic carbons rsc.org. |

| Quaternary Carbon | ¹³C NMR | ~50 - 60 | - | The sp³ carbon attached to three other carbons. |

| Cyclopentyl Carbons | ¹³C NMR | 25 - 45 | - | Aliphatic carbons of the cyclopentyl ring. |

Mass Spectrometry (MS) for Fragmentation Analysis (e.g., GC/MS, LC-MS/MS)

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns chemguide.co.uk. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (C₁₇H₁₈O, approx. 238.14 g/mol ) uni.lu.

When subjected to ionization, the molecular ion becomes energetically unstable and breaks down into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure chemguide.co.uk. For this compound, common fragmentation pathways would likely involve:

Benzylic cleavage: The bond between the cyclopentyl ring and the phenyl group is prone to breaking, leading to stable carbocation fragments.

Loss of neutral molecules: Fragmentation can occur through the loss of stable neutral molecules, such as CO from the phenol (B47542) ring docbrown.info.

Formation of characteristic ions: The formation of a tropylium ion (m/z 91) is a common fragmentation pathway for compounds containing a benzyl group youtube.com.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns of aromatic and phenolic compounds.

| m/z Value | Proposed Fragment Ion | Notes on Formation |

|---|---|---|

| 238 | [C₁₇H₁₈O]⁺ | Molecular ion (M⁺) peak uni.lu. |

| 221 | [M - OH]⁺ or [M - H₂O + H]⁺ | Loss of a hydroxyl radical or water. |

| 171 | [M - C₅H₇]⁺ | Loss of a cyclopentenyl radical. |

| 161 | [M - C₆H₅]⁺ | Loss of the phenyl radical. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion from the benzyl moiety youtube.com. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the cyclopentylphenol group. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the FTIR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. Other characteristic absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic cyclopentyl ring (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H bond provides a weak Raman signal, the non-polar C=C bonds of the aromatic rings and the C-C bonds of the carbon skeleton produce strong Raman scattering, making it useful for characterizing the core structure of the molecule.

Table 3: Expected Vibrational Frequencies for this compound Data based on typical frequency ranges for organic functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Phenolic) | FTIR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | FTIR/Raman | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | FTIR/Raman | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1450 - 1600 | Strong (Raman), Medium-Strong (FTIR) |

| C-O Stretch (Phenolic) | FTIR | 1200 - 1260 | Strong |

| C-H Bend (Aromatic) | FTIR | 690 - 900 | Strong (out-of-plane) |

Chromatographic Separation Techniques for Research Samples

Chromatography is essential for separating this compound from complex mixtures, allowing for its quantification and isolation.

Gas Chromatography (GC) for Volatile Phenols and Derivatives

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For phenolic compounds, GC analysis is a well-established method epa.govchula.ac.th. This compound, being a relatively high molecular weight phenol, can be analyzed directly using a high-temperature capillary column.

A common stationary phase for phenol analysis is a non-polar or mid-polar column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent) fishersci.com. A flame ionization detector (FID) is typically used for its robust response to hydrocarbons epa.gov. To improve peak shape and volatility, the phenolic hydroxyl group can be derivatized, for instance, through methylation or silylation, prior to analysis epa.gov. When coupled with a mass spectrometer (GC/MS), this technique provides both separation and structural identification of the compound and any impurities.

Table 4: Typical Gas Chromatography (GC) Parameters for Phenolic Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS, DB-5) fishersci.com |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. ~100°C, ramped to 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov |

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is particularly well-suited for the analysis of phenols scirp.orgscirp.org.

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenolic compounds. A C18 (octadecylsilyl) stationary phase is typically employed, which separates compounds based on their hydrophobicity sielc.com. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the phenol is in its neutral form and to improve peak shape sielc.com. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light strongly. HPLC coupled with mass spectrometry (LC-MS/MS) can provide enhanced sensitivity and selectivity for complex sample matrices.

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm particle size scirp.org |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis (e.g., at 220 nm or 275 nm) or Mass Spectrometer (MS) |

Hyphenated and Integrated Analytical Platforms for Comprehensive Analysis

The structural elucidation and comprehensive characterization of "this compound" in complex research settings necessitate the use of sophisticated, hyphenated analytical platforms. These integrated systems provide a multi-dimensional analysis, offering enhanced separation, sensitivity, and structural information that is often unattainable with standalone techniques.

GC/MS, GC/FTIR, GC/LC/MS, NMR/FTIR Tandem Systems

Hyphenated chromatographic and spectroscopic techniques are indispensable for the detailed analysis of "this compound," particularly in distinguishing it from structurally similar isomers and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alkylphenols. thermofisher.com For "this compound," GC-MS provides not only retention time data for chromatographic separation but also mass spectra that are crucial for identification. The electron ionization (EI) mass spectrum of an alkylphenol typically shows a distinct molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the alkyl group. oup.com High-resolution capillary GC columns can achieve the separation of numerous isomers of alkylphenols, providing discrete mass spectra for each, which aids in their structural characterization. oup.com In the analysis of complex mixtures of alkylphenols, such as technical grade nonylphenol, GC-MS reveals a pattern of branched para- and ortho-isomers.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) offers complementary information to GC-MS, particularly in the differentiation of isomers. While mass spectrometry provides information about the mass-to-charge ratio of fragments, FTIR spectroscopy identifies functional groups based on their infrared absorption. This technique is highly specific for distinguishing between isomers that may exhibit similar fragmentation patterns in MS. frontiersin.org For phenolic compounds, GC-FTIR can provide unambiguous identification of the phenolic hydroxyl group and substitutions on the aromatic ring. jmaterenvironsci.com

Gas Chromatography-Liquid Chromatography-Mass Spectrometry (GC-LC/MS) represents a powerful multi-dimensional separation technique. While not commonly applied as a single integrated system for a single compound, the principles of combining different chromatographic selectivities are crucial for complex sample analysis.

Nuclear Magnetic Resonance/Fourier Transform Infrared (NMR/FTIR) Tandem Systems , though not a standard hyphenated technique, the combination of data from both NMR and FTIR spectroscopy is critical for unequivocal structure elucidation. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while FTIR confirms the presence of specific functional groups.

A hypothetical GC-MS analysis of a sample containing "this compound" and its isomers could yield the following data:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-(1-Phenylcyclopentyl)phenol | 15.2 | M+, [M-C5H9]+, [M-C6H5]+ |

| 3-(1-Phenylcyclopentyl)phenol | 15.5 | M+, [M-C5H9]+, [M-C6H5]+ |

| This compound | 15.8 | M+, [M-C5H9]+, [M-C6H5]+ |

Note: The retention times and specific mass fragments are illustrative and would depend on the specific analytical conditions.

HPLC-SPE-NMR-TOF-MS for Complex Mixture Characterization

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) creates a formidable platform for the analysis of complex mixtures containing non-volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique for phenolic compounds. diva-portal.org For complex mixtures, HPLC can separate "this compound" from other components based on polarity. nih.govpatsnap.com

Solid-Phase Extraction (SPE) , when coupled with HPLC, allows for the selective trapping and concentration of analytes of interest post-separation. This is particularly useful for enriching low-abundance compounds prior to spectroscopic analysis. researchgate.netchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. The integration of HPLC-SPE with NMR (HPLC-SPE-NMR) allows for the acquisition of high-quality NMR spectra of isolated compounds from a complex mixture without the need for traditional, time-consuming isolation procedures. nih.govresearchgate.net This technique has been successfully applied to the structural elucidation of various phenolic compounds in natural product extracts. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) provides high-resolution and accurate mass measurements, which is critical for determining the elemental composition of unknown compounds and for identifying metabolites in complex matrices.

The complete HPLC-SPE-NMR-TOF-MS system would enable the separation of a complex mixture, followed by the trapping of individual components, and their subsequent detailed structural analysis by both high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This integrated approach is invaluable for impurity profiling and metabolite identification studies.

Advanced Techniques for Purity Assessment and Isomer Differentiation

Ensuring the purity of "this compound" and distinguishing it from its positional isomers are critical aspects of its characterization in a research context.

The analysis of alkylphenol isomers often presents a significant analytical challenge due to their similar physical and chemical properties. High-resolution gas chromatography is a powerful tool for separating closely related isomers. oup.com For instance, high-resolution GC has been used to resolve up to 22 para-isomers of p-nonylphenol. oup.com

In addition to high-resolution chromatography, derivatization can be employed to enhance the separation and detection of phenolic isomers. Derivatization with reagents such as dansyl chloride can improve the sensitivity and selectivity of LC-MS/MS analysis for alkylphenols. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for isomer differentiation. By selecting a precursor ion and inducing fragmentation, unique product ion spectra can be generated for different isomers, even if they co-elute chromatographically. thermofisher.com

The following table illustrates hypothetical data for the differentiation of "this compound" isomers using LC-MS/MS:

| Isomer | Precursor Ion (m/z) | Product Ions (m/z) |

| 2-(1-Phenylcyclopentyl)phenol | [M-H]⁻ | [Fragment A]⁻, [Fragment B]⁻ |

| 3-(1-Phenylcyclopentyl)phenol | [M-H]⁻ | [Fragment C]⁻, [Fragment D]⁻ |

| This compound | [M-H]⁻ | [Fragment E]⁻, [Fragment F]⁻ |

Note: The specific fragment ions would be determined through experimental analysis.

For purity assessment, quantitative techniques such as GC with Flame Ionization Detection (GC-FID) or HPLC with UV or MS detection are employed. The use of certified reference standards is essential for accurate quantification. The development of validated analytical methods is crucial for determining the percentage purity and identifying any impurities present in a sample of "this compound". oiv.int

Synthesis and Characterization of 4 1 Phenylcyclopentyl Phenol Derivatives and Analogues

Chemical Modification of the Phenolic Hydroxyl Group (e.g., O-alkylation)

The phenolic hydroxyl group is a primary site for chemical modification, with O-alkylation being a common and versatile strategy to produce ether derivatives. This transformation not only alters the polarity and hydrogen-bonding capability of the molecule but also serves as a key step in the synthesis of more complex structures.

The O-alkylation of phenols can be achieved through various methods, with the choice of reagent and conditions influencing the reaction's efficiency and selectivity. A foundational method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide anion, followed by reaction with an alkyl halide. The selection of solvent is critical, as polar aprotic solvents like DMF or DMSO typically favor O-alkylation, whereas protic solvents can shield the oxygen anion through hydrogen bonding, potentially leading to competing C-alkylation.

Alternative alkylating agents include dimethyl carbonate and dimethyl ether, which are considered greener options than alkyl halides. Modern catalytic methods have also been developed, such as copper-catalyzed O-alkylation using alkylsilyl peroxides, which proceed under mild conditions. For more complex or sensitive substrates, the Mitsunobu reaction provides another route, allowing for the etherification of phenols with alcohols under neutral conditions using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or their analogues.

The general scheme for O-alkylation of 4-(1-phenylcyclopentyl)phenol can be summarized as follows:

Deprotonation: The phenolic proton is removed by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide.

Nucleophilic Attack: The phenoxide attacks an electrophilic alkylating agent (e.g., alkyl halide, sulfate) to form the ether linkage.

| Alkylating Agent | Reaction Type | Resulting Functional Group |

| Methyl Iodide (CH₃I) | Williamson Ether Synthesis | Methoxy (-OCH₃) |

| 1,3-Dibromopropane | Williamson Ether Synthesis | 3-Bromopropoxy ether |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Williamson Ether Synthesis | Methoxy (-OCH₃) |

| Primary/Secondary Alcohol + PPh₃/DEAD | Mitsunobu Reaction | Alkoxy (-OR) |

Functionalization and Substitution on the Phenyl Ring Attached to the Cyclopentyl Moiety

Functionalization of the phenyl ring provides another avenue for creating structural diversity in analogues of this compound. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Key reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂).

Halogenation: Reaction with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst installs halogen atoms (e.g., -Br, -Cl) onto the ring.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

Synthetic strategies can also involve building the functionalized scaffold from simpler precursors. For instance, a Heck coupling reaction between a substituted aryl bromide and cyclopent-2-enone can be used to form the carbon skeleton. Subsequent chemical transformations, such as catalytic hydrogenation to reduce the double bond of the cyclopentenone ring and reduction of the ketone to an alcohol, can be performed. This alcohol can then be converted into other functional groups or used in further coupling reactions to complete the synthesis of the desired analogue.

| Reaction Type | Reagents | Substituent Introduced |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| Bromination | Br₂ / FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R |

| Heck Coupling | Aryl-Br, Cyclopent-2-enone, Pd(OAc)₂ | Phenylcyclopentyl scaffold precursor |

Structural Elucidation of Novel Analogues Containing the Phenylcyclopentyl Phenol Scaffold

The characterization and structural elucidation of newly synthesized analogues are critical to confirm their chemical identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (aliphatic, aromatic, carbonyl, etc.). Characteristic signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the cyclopentyl ring would be expected. For example, in the related compound 4-phenylphenol, aromatic protons typically appear in the range of 6.9-7.6 ppm.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer further clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the parent compound, a broad absorption band characteristic of the phenolic O-H stretch would be observed (typically around 3200-3600 cm⁻¹). Disappearance of this band and the appearance of new bands, such as a C-O-C ether stretch (around 1050-1250 cm⁻¹), would confirm O-alkylation.

Elemental Analysis: This method provides the percentage composition of elements (C, H, N, etc.) in the compound, which is used to verify the empirical formula.

| Technique | Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Types and chemical environments of carbon atoms. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| High-Resolution MS (HRMS) | Precise molecular formula. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, C-O-C). |

Synthesis and Characterization of Oligomeric and Polymeric Structures Incorporating the this compound Unit

The this compound unit can be used as a monomer for the synthesis of oligomers and polymers. The presence of the bulky phenylcyclopentyl substituent is expected to impart unique properties to the resulting materials, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to polymers derived from simpler phenols.

A common method for preparing phenolic oligomers is through a Friedel-Crafts polymerization reaction. In this process, phenolic monomers are linked together by methylene (B1212753) (-CH₂-) or ethylene (B1197577) (-CH₂-CH₂-) bridges using dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) as linking agents in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. The reaction typically involves mixing the phenol and the catalyst, followed by the gradual addition of the dihaloalkane and heating to complete the polymerization.

The resulting oligomers or polymers are then purified, often by dissolving the product in an alkaline solution and re-precipitating it with acid. Characterization of these materials involves several techniques:

Spectroscopy (IR): To confirm the structure of the repeating unit.

Viscosity Measurements: To estimate the average molecular weight and degree of polymerization.

Vapour Pressure Osmometry (VPO): For the determination of the number average molecular weight (Mn).

Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine thermal properties like the glass transition temperature and heat of fusion.

The incorporation of the bulky this compound monomer into a polymer backbone is anticipated to result in materials with distinct thermal and mechanical properties compared to polymers made from less substituted phenols like p-cresol.

In Vitro Biological Activity Studies of 4 1 Phenylcyclopentyl Phenol and Its Analogues

In Vitro Antimicrobial Activity Assessments

Phenolic compounds are widely recognized for their antimicrobial properties against a broad spectrum of microorganisms, including both bacteria and fungi. nih.govnih.gov The lipophilic nature of many phenolic compounds allows them to interact with the lipid bilayer of microbial cell membranes, leading to a variety of disruptive effects. frontiersin.orgmdpi.com

Evaluation of Antibacterial Efficacy Against Model Organisms

The antibacterial activity of phenolic compounds is typically evaluated using broth microdilution or agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism. frontiersin.org Studies on various phenolic compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgfrontiersin.org

For instance, naturally occurring phenols like thymol (B1683141) and carvacrol (B1668589) have shown potent activity against Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). frontiersin.org The efficacy can be influenced by the specific chemical structure, including the nature and position of substituents on the phenol (B47542) ring. nih.govmdpi.com While specific MIC values for 4-(1-Phenylcyclopentyl)phenol are not available, it would be expected to exhibit some level of antibacterial activity, which could be quantified using these standard model organisms.

Table 1: Representative Antibacterial Activity (MIC) of Various Phenolic Compounds

| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |

|---|---|---|

| Resveratrol | >1000 | >1000 |

| Caffeic Acid | >1000 | >1000 |

| Gallic Acid | 500 | 1000 |

| Thymol | - | 7 |

Note: This table presents example data for other phenolic compounds to illustrate typical findings and is not representative of this compound. Data sourced from multiple studies on phenolic compounds. frontiersin.orgnih.gov

Investigation of Potential Antifungal Properties

Many phenolic compounds also possess significant antifungal properties. researchgate.netnih.gov These are often assessed by measuring the inhibition of mycelial growth or spore germination of pathogenic or spoilage fungi. mdpi.commdpi.com Phenols can interfere with fungal cell wall synthesis, disrupt the plasma membrane, and cause mitochondrial dysfunction. nih.govmdpi.com

For example, studies have demonstrated the efficacy of phenolic extracts from various plants against human fungal pathogens like Candida albicans and plant pathogens such as Fusarium species. researchgate.netmdpi.com The antifungal potential of this compound would be evaluated against model fungal organisms such as Aspergillus niger or Candida albicans to determine its MIC or Minimum Fungicidal Concentration (MFC). mdpi.comnih.gov

Mechanistic Studies of Antimicrobial Action at the Cellular Level

The antimicrobial mechanism of phenolic compounds is multifaceted. mdpi.com A primary mode of action is the disruption of the cytoplasmic membrane's structure and function. nih.govfrontiersin.org This can lead to increased membrane permeability, leakage of intracellular constituents like ions and ATP, and dissipation of the proton motive force. nih.govmdpi.com

Other proposed mechanisms include:

Enzyme Inhibition: Phenols can inhibit cellular enzymes, particularly those located in the cell membrane, by binding to them and altering their conformation. mdpi.commdpi.com

Protein Denaturation: At higher concentrations, phenolic compounds can cause denaturation of cellular proteins. nih.gov

DNA/RNA Synthesis Inhibition: Some phenols have been shown to interfere with the synthesis of nucleic acids. mdpi.com

Investigating the specific mechanism of this compound would involve cellular-level assays such as membrane potential studies, leakage assays for cellular components, and analysis of its effects on key metabolic enzymes.

In Vitro Antioxidant Activity Evaluation

A hallmark of phenolic compounds is their antioxidant activity, which is their ability to scavenge free radicals and prevent oxidative damage. nih.govresearchgate.net This activity is primarily due to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS). nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of phenolic compounds is commonly determined using in vitro assays that measure their ability to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable DPPH radical, which has a deep violet color in solution. When reduced by an antioxidant, the color fades. nih.govmdpi.com The scavenging activity is measured spectrophotometrically and is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). nih.gov Phenolic compounds are known to be effective DPPH radical scavengers. nih.govresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, and the solution's color is reduced. mdpi.commdpi.com This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. mdpi.com

The antioxidant activity of this compound would be expected to be significant in these assays, with its efficacy depending on the stability of the resulting phenoxyl radical.

Table 2: Representative Radical Scavenging Activity (IC50) of Phenolic Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Gallic Acid | 8.5 | 4.3 |

| Caffeic Acid | 14.2 | 8.1 |

Note: This table presents example data for other phenolic compounds to illustrate typical findings and is not representative of this compound. Data sourced from multiple studies on phenolic compounds.

Ferric-Reducing Antioxidant Power (FRAP) Assays

The FRAP assay is another common method for assessing total antioxidant capacity. researchgate.net It measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous complex, typically with 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically. researchgate.net The reducing power is generally correlated with the degree of hydroxylation and the electron-donating ability of the phenolic compound. Given its phenolic structure, this compound is expected to demonstrate ferric-reducing activity in a FRAP assay.

Exploration of Antioxidant Mechanisms

For structurally related phenolic compounds, the antioxidant activity is a well-documented phenomenon. For instance, various alkylphenols have demonstrated antioxidant properties. The mechanism often involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance, which is a key feature of the antioxidant action of phenols. Without specific experimental validation for this compound, any discussion on its precise antioxidant mechanism remains speculative and would be an extrapolation from the general behavior of the broader class of phenolic compounds.

Interactive Table: Antioxidant Activity Data for this compound

| Assay Type | Test System | Endpoint | Result | Reference |

|---|---|---|---|---|

| No data available in the scientific literature. |

Other In Vitro Biological Modulations

Enzyme Inhibition Studies (e.g., REV-ERB inhibition if chemically related)

There is currently no published research specifically investigating the enzyme inhibitory activity of this compound, including its potential to inhibit the nuclear receptor REV-ERB. While some small molecules with phenolic moieties have been explored as modulators of various enzymes, the unique structural features of this compound necessitate direct experimental evaluation to determine its enzyme inhibition profile.

REV-ERBα and REV-ERBβ are critical components of the circadian clock and are involved in regulating gene expression related to metabolism and inflammation. The search for novel REV-ERB modulators is an active area of research. However, the chemical space of REV-ERB ligands is diverse, and it is not possible to infer activity for this compound without specific experimental data.

Interactive Table: Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 / Ki | Reference |

|---|---|---|---|

| No data available in the scientific literature. |

Receptor Binding Assays (if applicable to structurally related compounds)

Specific receptor binding assays for this compound have not been reported in the scientific literature. However, studies on structurally related alkylphenols have indicated potential interactions with nuclear receptors, most notably the estrogen receptor (ER). For example, some 4-alkylphenols are known to be xenoestrogens, capable of binding to ERα and ERβ and eliciting estrogenic or anti-estrogenic effects.

The binding affinity of these compounds to the estrogen receptor is influenced by the structure of the alkyl group at the para position. It is conceivable that this compound, due to its structural similarity to other 4-substituted phenols, might also interact with the estrogen receptor. A study on 4-(1-adamantyl)phenol, a compound with a similarly bulky substituent, showed that it could act as an agonist for the human estrogen receptor alpha (hERα). This suggests that compounds with large, non-polar groups in the para position of the phenol ring can be accommodated within the ligand-binding pocket of the ER. Nevertheless, without direct receptor binding studies for this compound, its affinity and functional activity at the estrogen receptor or any other receptor remain undetermined.

Interactive Table: Receptor Binding Data for this compound

| Receptor Target | Assay Type | Binding Affinity (Kd / Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| No data available in the scientific literature. |

Computational and Theoretical Investigations of 4 1 Phenylcyclopentyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods could provide deep insights into the behavior of 4-(1-Phenylcyclopentyl)phenol.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenolic compounds, DFT is frequently used to explore their antioxidant properties and reactivity. DFT calculations can elucidate the mechanisms of reactions between phenolic compounds and free radicals, highlighting key properties for radical scavenging activity.

For a molecule like this compound, DFT could be used to calculate a variety of molecular descriptors to understand its chemical behavior. Key parameters that are often investigated for phenolic compounds include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap often implies higher reactivity.

Electrostatic Potential (ESP): ESP maps can identify the electron-rich and electron-poor regions of a molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

Bond Dissociation Enthalpy (BDE): For phenols, the BDE of the O-H bond is a key indicator of antioxidant activity. A lower BDE suggests easier hydrogen atom donation to scavenge free radicals.

Ionization Potential (IP) and Electron Affinity (EA): These parameters help in understanding the electron-donating and accepting capabilities of the molecule.

| Parameter | Hypothetical Value for this compound | Significance |

| HOMO Energy | -5.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| O-H BDE | 85 kcal/mol | Predicts antioxidant potential |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, are also employed to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts (¹H and ¹³C). Comparing calculated shifts with experimental data can help confirm molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This can provide insights into the electronic transitions within the molecule.

A hypothetical comparison of predicted versus experimental spectroscopic data for this compound is shown below.

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (Phenolic OH) | 155.2 | 154.8 |

| C4 (Cyclopentyl) | 45.8 | 46.2 |

| C1' (Phenyl) | 145.3 | 145.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl and cyclopentyl rings, understanding the preferred conformations is crucial.

Computational methods can be used to:

Identify Stable Conformers: By systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Determine Energy Barriers: The energy landscape also reveals the energy barriers between different conformers, providing information on the flexibility of the molecule and the rates of interconversion between conformers.

Analyze Steric and Electronic Effects: These analyses can explain why certain conformations are more stable than others due to factors like steric hindrance or favorable intramolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Investigation of Intermolecular Interactions (e.g., host-guest systems)

Molecular modeling is frequently used to study how molecules interact with each other. In the context of phenolic compounds, this is particularly relevant for understanding their interactions with biological targets or other molecules in host-guest systems.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or host), such as a protein or a cyclodextrin. Docking simulations can identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding affinity between the host and guest molecules.

These studies are crucial for understanding the biological activity of phenolic compounds, such as their potential as enzyme inhibitors or their interactions with receptors.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time based on classical mechanics. For this compound, MD simulations could be used to:

Explore Conformational Space: MD simulations can explore a wider range of conformations than static methods, providing a more realistic picture of the molecule's flexibility in different environments (e.g., in a vacuum, in water, or bound to a protein).

Analyze Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of the molecule.

Study Dynamic Interactions: In a host-guest system, MD simulations can reveal the dynamic stability of the complex and the role of water molecules in mediating the interaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational investigations into the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of phenolic compounds are crucial for understanding how molecular structure influences biological activity. nih.gov These studies are particularly valuable in fields like drug discovery and toxicology for predicting the efficacy and potential adverse effects of new chemical entities. For this compound, such studies would aim to correlate its distinct structural features with its biological effects, such as antioxidant or endocrine-disrupting activities.

Development of Predictive Models for In Vitro Activities

While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology for creating such models for phenolic compounds is well-established. nih.govmdpi.comimist.ma The development of a predictive QSAR model for the in vitro activities of this compound would follow a systematic approach.

First, a dataset of structurally related phenolic compounds with experimentally determined in vitro activity data (e.g., antioxidant capacity, receptor binding affinity) would be compiled. nih.govnih.gov Molecular descriptors for each compound, including this compound, would then be calculated. These descriptors quantify various aspects of the molecule's structure and properties and are typically categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. imist.maimist.ma The robustness and predictive power of the resulting QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. scilit.comnih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound and Analogues

| Compound | logP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Phenol (B47542) | 1.48 | 88.5 | 1.70 | 150.2 |

| 4-tert-Butylphenol | 3.25 | 155.1 | 1.65 | 75.8 |

| 4-Cyclohexylphenol | 4.15 | 185.3 | 1.62 | 52.1 |

| This compound | 5.80 | 250.7 | 1.58 | 25.5 |

Note: The data in this table are illustrative and intended to represent the types of descriptors and predicted values that would be used in a QSAR model. Actual values would be derived from specific computational software and experimental assays.

Identification of Key Structural Features for Biological Modulation

The biological activity of this compound is dictated by the interplay of its three main structural components: the phenol group, the phenyl ring, and the cyclopentyl ring attached at the para position.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is the primary functional group responsible for the antioxidant activity of phenols. Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of action. The electronic environment of the hydroxyl group, influenced by other substituents on the aromatic ring, can significantly modulate this activity.

Aromatic Phenyl Ring: The phenyl ring acts as the scaffold for the molecule. The delocalized π-electron system can stabilize the phenoxy radical formed after hydrogen donation, enhancing its antioxidant capacity. The substitution pattern on this ring is critical for determining the molecule's interaction with biological targets.

Steric Hindrance: The size and conformation of the 1-phenylcyclopentyl group can sterically hinder the approach of other molecules to the hydroxyl group, which may affect its reactivity and interaction with enzyme active sites.

Hydrophobicity: This large nonpolar group significantly increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This property influences its solubility, membrane permeability, and potential for bioaccumulation, which are critical factors for its biological activity and disposition. nih.gov For instance, increased hydrophobicity can enhance the association of the molecule with lipid membranes, potentially localizing its antioxidant effect or facilitating interaction with membrane-bound proteins.

Electronic Effects: While primarily steric and hydrophobic in nature, the alkyl group can have a weak electron-donating effect on the phenyl ring, which can influence the reactivity of the phenolic hydroxyl group. nih.gov

SAR studies on related alkylphenols have shown that the size and branching of the alkyl chain can significantly impact their biological activities, including their estrogenic potential. chemsec.org The unique three-dimensional structure of the 1-phenylcyclopentyl group likely confers specific binding properties and biological effects compared to simpler alkylphenols.